2-Oxo-2-(3,4,5-trimethoxyphenyl)ethyl acetate
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Overview
Description
2-Oxo-2-(3,4,5-trimethoxyphenyl)ethyl acetate is an organic compound with the molecular formula C13H16O6. It is characterized by the presence of a 3,4,5-trimethoxyphenyl group attached to an oxoethyl acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(3,4,5-trimethoxyphenyl)ethyl acetate typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with ethyl acetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-(3,4,5-trimethoxyphenyl)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Acid chlorides and anhydrides are often used for substitution reactions.
Major Products Formed
Oxidation: 2-(3,4,5-trimethoxyphenyl)acetic acid.
Reduction: 2-Hydroxy-2-(3,4,5-trimethoxyphenyl)ethyl acetate.
Substitution: Various esters and amides depending on the substituent introduced.
Scientific Research Applications
2-Oxo-2-(3,4,5-trimethoxyphenyl)ethyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxo-2-(3,4,5-trimethoxyphenyl)ethyl acetate involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to anti-cancer effects. The compound may also interact with other proteins and receptors, modulating their activity and resulting in diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-(2,4,5-trimethoxyphenyl)ethyl acetate
- 2-Oxo-2-(3,4,5-trimethoxyphenyl)acetic acid
- 2,4,5-Trimethoxyphenethylamine
Uniqueness
2-Oxo-2-(3,4,5-trimethoxyphenyl)ethyl acetate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of three methoxy groups enhances its lipophilicity and ability to interact with hydrophobic pockets in proteins, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
72117-70-5 |
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Molecular Formula |
C13H16O6 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl] acetate |
InChI |
InChI=1S/C13H16O6/c1-8(14)19-7-10(15)9-5-11(16-2)13(18-4)12(6-9)17-3/h5-6H,7H2,1-4H3 |
InChI Key |
BPAWBRRCNAGNFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Origin of Product |
United States |
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